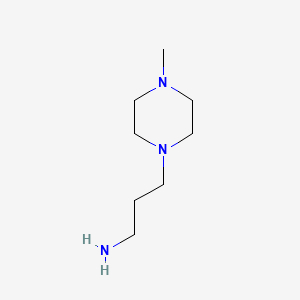
1-(3-Aminopropyl)-4-methylpiperazine
Cat. No. B1293942
Key on ui cas rn:
4572-03-6
M. Wt: 157.26 g/mol
InChI Key: RGUABPVONIGVAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08518885B2
Procedure details


A solution of N-(3-(4-methylpiperazin-1-yl)propyl)phthalimide (6.2 g, 21.6 mM) and hydrazine monohydrate (1.13 g, 26 mM) in ethanol (60 mL) and methanol (60 mL) was refluxed for 4 hours. After cooling to room temperature, concentrated HCl (2.4 mL) was added and the mixture heated under reflux for another hour. After removing the solvent, water (100 mL) was added, the mixture stirred and insoluble material removed by filtration. Solid K2CO3 (1.2 eq) and CH2Cl2 (100 mL) was added to the aqueous layer; the mixture stirred, and was then filtered. The organic layer was washed with water (3×20 mL). The combined aqueous layers were washed with Et2O. Water was removed from the organic layers, which were then dried and evaporated to give 1-(3-aminopropyl)-4-methylpiperazine as an oil in 39% yield. 1H NMR (CDCl3): δ=1.55 (m, 2H, CH2), 2.20 (s, 3H, CH3), 2.34 (t, 2H, CH2), 2.67 (t, 2H, CH2). MS (ES+): 157.9.







Yield
39%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([CH2:8][CH2:9][CH2:10][N:11]2C(=O)C3=CC=CC=C3C2=O)[CH2:4][CH2:3]1.O.NN.Cl.C([O-])([O-])=O.[K+].[K+]>C(O)C.CO.C(Cl)Cl>[NH2:11][CH2:10][CH2:9][CH2:8][N:5]1[CH2:4][CH2:3][N:2]([CH3:1])[CH2:7][CH2:6]1 |f:1.2,4.5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
6.2 g
|
|
Type
|
reactant
|
|
Smiles
|
CN1CCN(CC1)CCCN1C(C=2C(C1=O)=CC=CC2)=O
|
|
Name
|
|
|
Quantity
|
1.13 g
|
|
Type
|
reactant
|
|
Smiles
|
O.NN
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
2.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for another hour
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After removing the solvent, water (100 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
insoluble material removed by filtration
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture stirred
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was then filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with water (3×20 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined aqueous layers were washed with Et2O
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Water was removed from the organic layers, which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were then dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NCCCN1CCN(CC1)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 39% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
